molecular formula C13H8ClN3O2S B4624054 N-(5-chloropyridin-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-(5-chloropyridin-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B4624054
M. Wt: 305.74 g/mol
InChI Key: NNXYLYYEMGKHMG-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloropyridine moiety, a thiophene ring, and an oxazole carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 5-chloropyridin-2-yl precursor, which is then coupled with a thiophene derivative. The final step involves the formation of the oxazole ring and the introduction of the carboxamide group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires the use of industrial-grade equipment and adherence to stringent safety and quality control measures. The scalability of the synthesis process is crucial for producing sufficient quantities for research and potential commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

N-(5-chloropyridin-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: The compound’s unique properties make it suitable for use in materials science, including the development of novel polymers and electronic materials.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives, chloropyridine-containing molecules, and thiophene-based compounds. Examples include:

  • N-(5-chloropyridin-2-yl)-5-(phenyl)-1,2-oxazole-3-carboxamide
  • N-(5-chloropyridin-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide

Uniqueness

N-(5-chloropyridin-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential applications. The presence of the chloropyridine, thiophene, and oxazole carboxamide groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various research purposes.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O2S/c14-8-3-4-12(15-7-8)16-13(18)9-6-10(19-17-9)11-2-1-5-20-11/h1-7H,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXYLYYEMGKHMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)C(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-chloropyridin-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
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N-(5-chloropyridin-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
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N-(5-chloropyridin-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
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N-(5-chloropyridin-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
Reactant of Route 5
N-(5-chloropyridin-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
Reactant of Route 6
N-(5-chloropyridin-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

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